molecular formula C16H19Cl2N3O B1388939 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride CAS No. 1185299-75-5

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride

Cat. No.: B1388939
CAS No.: 1185299-75-5
M. Wt: 340.2 g/mol
InChI Key: WRKUDWWLDNYIGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride typically involves the reaction of 5-amino-2-benzylbenzimidazole with ethylene oxide in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

    Substitution: The benzyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride is used as a building block for synthesizing more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study protein interactions and functions. It is often employed in proteomics to identify and quantify proteins in complex biological samples.

Medicine: In medicine, this compound has potential applications in drug development. It is studied for its interactions with various biological targets and its potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 2-(5-Amino-2-methyl-benzoimidazol-1-yl)-ethanol dihydrochloride
  • 2-(5-Amino-2-phenyl-benzoimidazol-1-yl)-ethanol dihydrochloride
  • 2-(5-Amino-2-ethyl-benzoimidazol-1-yl)-ethanol dihydrochloride

Comparison: Compared to its similar compounds, 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride is unique due to its benzyl group, which can influence its chemical reactivity and biological activity. The presence of the benzyl group may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.

Properties

IUPAC Name

2-(5-amino-2-benzylbenzimidazol-1-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O.2ClH/c17-13-6-7-15-14(11-13)18-16(19(15)8-9-20)10-12-4-2-1-3-5-12;;/h1-7,11,20H,8-10,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKUDWWLDNYIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2CCO)C=CC(=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride
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2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride
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2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride
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2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride
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2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride

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